2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide
Description
Properties
IUPAC Name |
2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4O2/c24-23(25,26)19-8-6-17(7-9-19)14-27-21(31)16-30-15-20(18-4-2-1-3-5-18)22(28-30)29-10-12-32-13-11-29/h1-9,15H,10-14,16H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULDDPQSPWNCPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Morpholino-4-phenyl-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide, a novel compound belonging to the pyrazole derivative class, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 444.4 g/mol
- CAS Number : 1286714-59-7
The structure includes a pyrazole ring, a morpholino group, and a trifluoromethyl-substituted benzyl moiety, contributing to its pharmacological potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Achieved via the condensation of hydrazine with appropriate carbonyl compounds.
- Introduction of the Morpholino Group : This is generally accomplished through nucleophilic substitution reactions.
- Formation of the Acetamide Linkage : Involves reacting an amine with acyl chlorides or anhydrides.
- Attachment of the Trifluoromethyl Benzyl Group : This step is also performed through nucleophilic substitution reactions.
Antiviral Activity
Recent studies have indicated that compounds similar to 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide exhibit promising antiviral properties. For instance, related pyrazole derivatives have shown significant activity against various viral strains, with some achieving EC values in the low micromolar range (e.g., 0.20 to 0.35 μM) when tested on MT-4 cells .
Anticancer Potential
Research has demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. For example, compounds with structural similarities have been tested against multiple cancer cell lines, revealing IC values less than those of standard chemotherapeutic agents like doxorubicin . The presence of specific substituents on the pyrazole ring has been correlated with enhanced cytotoxicity.
Although detailed mechanisms specific to this compound are not fully elucidated, studies suggest that pyrazole derivatives may exert their effects through:
- Inhibition of Key Enzymes : Such as reverse transcriptase in viral replication.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
Case Studies and Research Findings
Scientific Research Applications
The compound exhibits various biological activities, making it a candidate for further research in pharmacology. Key areas of application include:
Antimicrobial Activity
Studies have indicated that pyrazole derivatives, including this compound, possess significant antimicrobial properties. Research has shown that related compounds exhibit minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL against Gram-positive bacteria, suggesting that this compound may also demonstrate similar efficacy .
Table 1: Antimicrobial Activity of Related Pyrazole Derivatives
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 4a | 0.22 | Bactericidal |
| 5a | 0.25 | Bactericidal |
| 7b | 0.20 | Bactericidal |
| 10 | 0.30 | Fungicidal |
Anti-inflammatory Potential
In silico studies suggest that the compound may act as a potent inhibitor of enzymes such as 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. Molecular docking studies have indicated favorable interactions between the compound and the target enzyme, warranting further investigation into its anti-inflammatory properties .
Anticancer Research
The structural characteristics of this compound suggest potential anticancer activity. Pyrazole derivatives are known to interact with various cellular targets, influencing pathways related to cell proliferation and apoptosis. Ongoing research aims to elucidate its mechanisms of action in cancer cell lines.
Synthesis and Industrial Production
The synthesis of 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide typically involves multiple steps:
- Formation of the Pyrazole Ring : This can be achieved through reactions involving hydrazine derivatives and diketones.
- Introduction of Functional Groups : The morpholino and trifluoromethyl groups are introduced through nucleophilic substitution reactions.
- Final Acetylation : The acetamide group is formed through acetylation processes.
Optimizing these synthetic routes for industrial production focuses on maximizing yield and purity while ensuring cost-effectiveness .
Case Studies
Several studies have highlighted the applications of pyrazole derivatives similar to this compound:
- A study demonstrated that pyrazole derivatives showed significant antimicrobial effects against various pathogens, indicating their potential as new antimicrobial agents.
- Another research effort focused on the anti-inflammatory properties of related compounds, suggesting that modifications to the pyrazole structure could enhance therapeutic efficacy against inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Observations :
- Morpholino vs. Thiazole/Pyrimidine: The morpholino group in the target compound and HC067047 improves water solubility compared to AMG517’s benzothiazole, which may enhance CNS penetration .
- Trifluoromethyl Positioning : The 4-(trifluoromethyl)benzyl group in the target compound likely increases metabolic stability over HC067047’s 3-(trifluoromethyl)phenyl, which may alter receptor binding .
Pharmacological and Physicochemical Properties
- Lipophilicity (LogP): The trifluoromethyl group increases LogP (~3.5 estimated) compared to non-fluorinated analogs (e.g., compound 41 in , LogP ~2.8), favoring blood-brain barrier penetration .
- Synthetic Complexity: The target compound’s synthesis likely parallels HC067047’s route (e.g., coupling of pyrazole and benzyl intermediates), but the morpholino group may require additional protection/deprotection steps .
Spectral Data Comparison
Note: The target compound’s trifluoromethyl group may deshield adjacent aromatic protons, shifting signals upfield compared to non-fluorinated analogs .
Q & A
Q. What are the recommended synthetic routes for 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of morpholine-containing pyrazole intermediates with activated acetamide derivatives. Key steps include:
- Coupling reactions : Use EDC·HCl or HOBt·H₂O for amide bond formation (as seen in triazole-based analogs) .
- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (e.g., ethyl acetate/hexane mixtures) .
- Optimization : Apply Design of Experiments (DoE) to identify critical parameters (temperature, solvent polarity, catalyst loading) and reduce trial-and-error approaches .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Analytical Techniques :
- HPLC-MS : For purity assessment (≥95% purity threshold) .
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., trifluoromethylbenzyl group integration at δ 4.4–4.6 ppm) .
- X-ray Crystallography : Resolve ambiguous stereochemistry using SHELXL refinement (if single crystals are obtainable) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the intermolecular interactions of this compound in crystal packing?
- Methodological Answer :
- Hydrogen Bond Analysis : Apply graph set analysis (as per Etter’s formalism) to classify motifs like or interactions .
- DFT Calculations : Use Gaussian or ORCA to model electrostatic potentials, identifying regions prone to halogen bonding (e.g., trifluoromethyl group) .
- SHELXD/SHELXE : Employ these tools for phase determination in crystallography, especially for high-resolution data .
Q. How can contradictions in biological activity data be resolved when testing this compound across different assays?
- Methodological Answer :
- Assay Validation :
- Positive/Negative Controls : Include reference inhibitors (e.g., CDPPB for mGluR5 binding assays) .
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values, ensuring consistency across replicates .
- Data Triangulation : Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .
Q. What methodologies are suitable for studying the metabolic stability of this compound in vitro?
- Methodological Answer :
- Microsomal Incubations :
- Liver Microsomes : Use human/rat microsomes with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS .
- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to identify metabolic liabilities .
- QSAR Modeling : Train models on PubChem datasets to predict sites of Phase I/II metabolism .
Methodological Challenges and Solutions
Q. How can reaction pathways for derivatives of this compound be elucidated?
- Methodological Answer :
- Mechanistic Probes :
- Isotopic Labeling : Introduce ¹⁸O or ²H at key positions to track bond cleavage/formation .
- Kinetic Studies : Use stopped-flow spectroscopy to capture transient intermediates (e.g., zwitterionic species) .
- In Silico Reaction Path Search : Apply SCINE or ICReDD workflows to map energy barriers and transition states .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer :
- Crystallization Screens : Use sparse-matrix kits (Hampton Research) with varied precipitant/pH conditions .
- Co-Crystallization : Introduce co-formers (e.g., succinic acid) to stabilize hydrogen-bonded networks .
- Cryo-EM (if applicable) : For nanocrystalline samples, employ microED for sub-Ångström resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
